molecular formula C10H22ClNO B1454007 4-(Isopentyloxy)piperidine hydrochloride CAS No. 1172347-43-1

4-(Isopentyloxy)piperidine hydrochloride

Cat. No. B1454007
CAS RN: 1172347-43-1
M. Wt: 207.74 g/mol
InChI Key: XZMOQRCTBDWJBU-UHFFFAOYSA-N
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Description

4-(Isopentyloxy)piperidine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C10H21NO HCl and a molecular weight of 207.74 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring with an isopentyloxy group attached .

Scientific Research Applications

  • Cytotoxic and Anticancer Agents : A study by (Dimmock et al., 1998) explored the synthesis of a series of compounds related to 4-(Isopentyloxy)piperidine hydrochloride. They found that these compounds displayed significant cytotoxicity towards various cell lines, suggesting potential as anticancer agents.

  • Crystal and Molecular Structure Analysis : The crystal and molecular structure of compounds similar to this compound has been characterized, as in a study by (Szafran et al., 2007). Such research provides insights into the physical and chemical properties of these compounds, which is crucial for drug design and development.

  • Synthesis of Psychotherapeutic Drugs : Research by (Ji Ya-fei, 2011) demonstrated the use of related compounds in the synthesis of psychotherapeutic drugs. This highlights the role of such compounds in developing treatments for mental health conditions.

  • Anti-Acetylcholinesterase Activity : Studies like those by (Sugimoto et al., 1992) and (Sugimoto et al., 1990) have investigated derivatives of this compound for their anti-acetylcholinesterase activities. This suggests potential applications in treating diseases like Alzheimer’s.

  • Pharmacological Activity : Research on disubstituted piperidines, related to this compound, has been conducted to test for pharmacological activity, as in a study by (Bachmann & Jenkins, 1951). This is critical in drug development and understanding the therapeutic potential of new compounds.

  • Selective Estrogen Receptor Modulators (SERMs) : Compounds similar to this compound have been explored in the context of SERMs, as shown in research by (Palkowitz et al., 1997). This is significant in the development of treatments for conditions like breast cancer.

  • Synthesis of Radiolabeled Compounds : Studies such as those by (Carpinelli et al., 2006) have used similar compounds in the synthesis and radiolabeling of ligands for PET studies. This application is crucial in medical imaging and diagnostics.

Safety and Hazards

While specific safety data for 4-(Isopentyloxy)piperidine hydrochloride is not available, general safety data for piperidine indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Isopentyloxy)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can result in alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular function and promoting cell growth . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . These threshold effects are important considerations for the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes . Additionally, it can influence the production and degradation of other metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . The compound’s distribution is crucial for its efficacy and toxicity, as it determines the concentration of the compound at its site of action.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization is important for the compound’s role in biochemical reactions and its overall impact on cellular function.

properties

IUPAC Name

4-(3-methylbutoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-9(2)5-8-12-10-3-6-11-7-4-10;/h9-11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMOQRCTBDWJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.